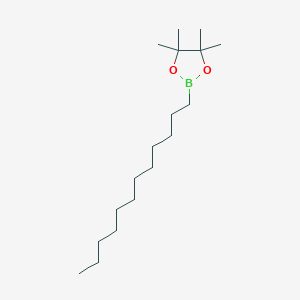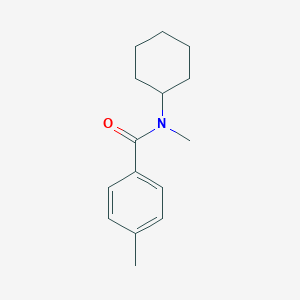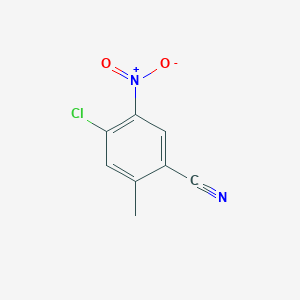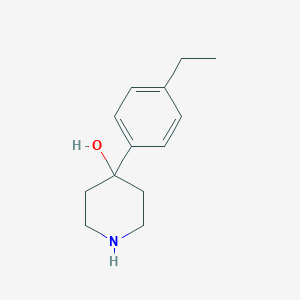
4-(4-Ethyl-phenyl)-piperidin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethyl-phenyl)-piperidin-4-OL, commonly known as EPP, is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its potential therapeutic applications. EPP has been shown to have a significant impact on the central nervous system, making it an important compound for the development of new drugs for various neurological disorders.
作用機序
Target of Action
It is known that gut-microbiome-derived metabolites, such as 4-ethylphenol [4ep], modulate neurological health and function .
Mode of Action
The mechanisms by which these metabolites enter host circulation, how they are transported in the body, how they are metabolised and excreted, and the way they exert their effects are still being studied .
Biochemical Pathways
The catabolism of the aromatic amino acids phenylalanine and tyrosine by certain gut microbiota yields 4-ethylphenol [4EP]
Pharmacokinetics
It is known that increased intestinal permeability, common in autistic individuals, potentially explains increased flux of 4ep and/or 4eps across the gut epithelium and the blood brain barrier [bbb] .
Result of Action
High blood concentrations of host-modified 4EP, 4-ethylphenol sulfate [4EPS], are associated with an anxiety phenotype in autistic individuals . Evidence indicates that accumulation of 4EPS in the brain of mice affects connectivity between subregions, particularly those linked to anxiety .
Action Environment
It is known that kidney dysfunction, another complication observed in autistic individuals, impacts clearance of 4ep and its derivatives from circulation .
実験室実験の利点と制限
One of the major advantages of using EPP in lab experiments is its ability to act as a dopamine reuptake inhibitor, making it a potential candidate for the development of new drugs for Parkinson's disease. However, the limitations of using EPP in lab experiments include its potential toxicity and its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the use of EPP in scientific research. One potential direction is the development of new drugs for Parkinson's disease that are based on the structure of EPP. Another potential direction is the development of new drugs for anxiety and depression that are based on the anxiolytic and antidepressant effects of EPP. Additionally, further research is needed to determine the long-term safety and efficacy of EPP in humans.
合成法
The synthesis of EPP involves the reaction of 4-(4-Ethyl-phenyl)-piperidin-4-one with sodium borohydride in the presence of ethanol. The reaction yields EPP as a white crystalline solid with a melting point of 105-107°C.
科学的研究の応用
EPP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, depression, and anxiety. It has been shown to act as a dopamine reuptake inhibitor, which makes it a potential candidate for the development of new drugs for Parkinson's disease. EPP has also been shown to have anxiolytic and antidepressant effects, making it a promising compound for the treatment of anxiety and depression.
生化学分析
Biochemical Properties
The biochemical properties of 4-(4-Ethyl-phenyl)-piperidin-4-OL would depend on its structure and functional groups. It could potentially interact with various enzymes, proteins, and other biomolecules, influencing their function or activity. The nature of these interactions would depend on the specific molecular context .
Cellular Effects
The effects of this compound on cells would depend on its biochemical properties and interactions. It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound would depend on its specific biochemical interactions. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings would depend on its stability, degradation, and long-term effects on cellular function. These aspects could be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models would likely vary with different dosages. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in would depend on its biochemical properties and interactions. This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on its biochemical properties. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound would depend on its biochemical properties and interactions. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
4-(4-ethylphenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-11-3-5-12(6-4-11)13(15)7-9-14-10-8-13/h3-6,14-15H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKETVJNFMFWPJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CCNCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80534419 |
Source


|
| Record name | 4-(4-Ethylphenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80534419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137884-46-9 |
Source


|
| Record name | 4-(4-Ethylphenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80534419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

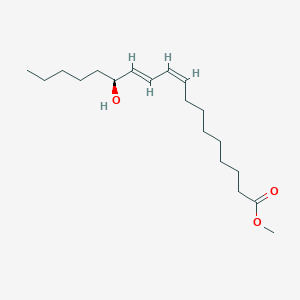


![4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B174054.png)


